3-(Bromomethyl)phenoxyacetic acid
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Overview
Description
3-(Bromomethyl)phenoxyacetic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a versatile building block used in the synthesis of various complex compounds and research chemicals . This compound is characterized by a bromomethyl group attached to a phenoxyacetic acid moiety, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)phenoxyacetic acid can be synthesized through several methods. One common approach involves the bromination of phenoxyacetic acid derivatives. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)phenoxyacetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, leading to substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Major Products
Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives with various functional groups.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Reduced phenoxyacetic acid derivatives.
Scientific Research Applications
3-(Bromomethyl)phenoxyacetic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of furan-based heterocycles and other complex organic molecules.
Biology: Employed in the preparation of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)phenoxyacetic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The phenoxyacetic acid moiety can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenoxyacetic acid: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
4-(Bromomethyl)phenoxyacetic acid: The bromomethyl group is positioned at the para position, leading to distinct chemical behavior and uses.
Uniqueness
3-(Bromomethyl)phenoxyacetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its versatility and wide range of applications in different fields highlight its importance in scientific research and industrial processes .
Properties
IUPAC Name |
2-[3-(bromomethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTODKGDFXWAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426628 |
Source
|
Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136645-25-5 |
Source
|
Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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